4-{3-[(2-chlorobenzyl)oxy]phenyl}-1-(6-chloropyridazin-3-yl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
“4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” is a synthetic organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” typically involves multi-step organic reactions. The starting materials often include substituted phenyl and pyridazine derivatives. Common synthetic routes may involve:
Nucleophilic substitution: reactions to introduce the chlorophenyl and chloropyridazinyl groups.
Cyclization: reactions to form the pyrazolopyridine core.
Methoxylation: to attach the methoxy group to the phenyl ring.
Industrial Production Methods
Industrial production of such compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biology, it may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
In medicine, it may be investigated for its therapeutic potential, including anti-inflammatory, anti-cancer, or anti-microbial properties.
Industry
In industry, it may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of “4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on its specific biological activity, which may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyridine derivatives: Compounds with similar core structures but different substituents.
Chlorophenyl derivatives: Compounds with chlorophenyl groups but different core structures.
Methoxyphenyl derivatives: Compounds with methoxyphenyl groups but different core structures.
Uniqueness
The uniqueness of “4-{3-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(6-CHLOROPYRIDAZIN-3-YL)-3-METHYL-1H,4H,5H,6H,7H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE” lies in its specific combination of functional groups and core structure, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C24H19Cl2N5O2 |
---|---|
Molecular Weight |
480.3 g/mol |
IUPAC Name |
4-[3-[(2-chlorophenyl)methoxy]phenyl]-1-(6-chloropyridazin-3-yl)-3-methyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C24H19Cl2N5O2/c1-14-23-18(12-22(32)27-24(23)31(30-14)21-10-9-20(26)28-29-21)15-6-4-7-17(11-15)33-13-16-5-2-3-8-19(16)25/h2-11,18H,12-13H2,1H3,(H,27,32) |
InChI Key |
JPSKCIXVZOMQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=O)N2)C3=CC(=CC=C3)OCC4=CC=CC=C4Cl)C5=NN=C(C=C5)Cl |
Origin of Product |
United States |
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